cyclohexylglycine-(2S)-cyanopyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-2-cyclohexylacetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C13H21N3O/c14-9-11-7-4-8-16(11)13(17)12(15)10-5-2-1-3-6-10/h10-12H,1-8,15H2/t11-,12-/m0/s1 |
InChI Key |
SXNUNNAPZNTPQV-RYUDHWBXSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)N2CCC[C@H]2C#N)N |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCCC2C#N)N |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Cyclohexylglycine 2s Cyanopyrrolidine
Synthetic Methodologies for the Core Cyclohexylglycine-(2S)-cyanopyrrolidine Scaffold
The construction of the this compound scaffold involves the strategic assembly of its two primary components: the cyclohexylglycine unit and the (2S)-cyanopyrrolidine ring.
Precursor Synthesis Strategies
The synthesis of the core structure relies on the availability of key precursors. For the (2S)-cyanopyrrolidine moiety, a common and practical starting material is L-proline, which is both readily available and cost-effective. beilstein-journals.org The synthesis of the cyclohexylglycine portion can be more complex, often requiring multi-step sequences to establish the desired stereochemistry and substitution patterns.
A practical route to a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starts from L-proline. beilstein-journals.org This intermediate is crucial for coupling with the cyclohexylglycine moiety. The process involves the N-acylation of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid group to a nitrile. This conversion is typically achieved by first forming the corresponding amide, which is then dehydrated to the nitrile using a reagent like trifluoroacetic anhydride (B1165640). beilstein-journals.org
Key Reaction Steps and Conditions
The formation of the amide bond between the cyclohexylglycine and the (2S)-cyanopyrrolidine precursors is a critical step. Standard peptide coupling reagents can be employed for this transformation.
A significant challenge in the synthesis is the introduction of the cyano group onto the pyrrolidine (B122466) ring. A common method involves the dehydration of a primary amide. For instance, the amide derived from L-proline can be treated with trifluoroacetic anhydride to yield the corresponding nitrile. beilstein-journals.org Neutralization of the acidic byproduct, trifluoroacetic acid, is often carried out using a mild base such as ammonium (B1175870) bicarbonate. beilstein-journals.org
N-acylation of L-proline: Reaction of L-proline with an acylating agent, such as chloroacetyl chloride, to form the N-acylated proline derivative. beilstein-journals.org
Amide formation: Conversion of the carboxylic acid of the N-acylated proline into a primary amide.
Nitrile formation: Dehydration of the primary amide to yield the (2S)-cyanopyrrolidine moiety. beilstein-journals.org
Coupling: Reaction of the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate with the desired cyclohexylglycine derivative to form the final product. beilstein-journals.org
| Reaction Step | Reagents and Conditions | Key Transformation | Reference |
| N-acylation | Chloroacetyl chloride | L-proline to N-acylated proline | beilstein-journals.org |
| Nitrile Formation | Trifluoroacetic anhydride, followed by ammonium bicarbonate | Carboxylic acid to nitrile via amide | beilstein-journals.org |
Stereoselective Synthesis Approaches for the (2S)-Configuration
Maintaining the (2S)-configuration of the pyrrolidine ring is paramount for the biological activity of the final compound. The use of L-proline as a chiral starting material inherently provides the desired stereochemistry at the 2-position of the pyrrolidine ring. beilstein-journals.org
Stereoselective methods for the synthesis of pyrrolidine derivatives, in general, are well-established and can involve various strategies. nih.gov These include the use of chiral catalysts, asymmetric cyclization reactions, and the derivatization of naturally occurring chiral precursors like amino acids. nih.govmdpi.com For instance, heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can lead to functionalized pyrrolidines with high diastereoselectivity. researchgate.net Rhodium catalysts are often employed for the hydrogenation of the pyrrole ring. researchgate.net
Synthesis of this compound Analogues and Derivatives
To explore the structure-activity relationship (SAR) and optimize the properties of the lead compound, numerous analogues and derivatives have been synthesized. These modifications typically target the cyclohexylglycine moiety or the pyrrolidine ring.
Modifications at the Cyclohexylglycine Moiety
The cyclohexylglycine portion of the molecule offers multiple sites for modification. Researchers have explored the introduction of various substituents on the cyclohexane (B81311) ring to enhance potency and selectivity. For example, substituted 4-amino cyclohexylglycine analogues have been synthesized and evaluated for their DPP-IV inhibitory properties. nih.gov These modifications can significantly impact the compound's interaction with the enzyme's active site.
Substitutional Variations on the Pyrrolidine Ring
The pyrrolidine ring is another key area for structural modification. The introduction of substituents at various positions of the pyrrolidine ring can influence the compound's potency and pharmacokinetic profile. For example, the synthesis of 1-((S)-gamma-substituted prolyl)-(S)-2-cyanopyrrolidines has been reported, where substituents at the gamma-position of the proline ring were explored. nih.gov It was found that compounds with (S)-stereochemistry at the gamma-position were significantly more potent. nih.gov
Exploration of N-Substituted Glycine (B1666218) Derivatives in the P2 Site
The P2 position is a critical determinant for the potency and selectivity of dipeptide nitrile inhibitors. Researchers have extensively explored how different substituents on the glycine residue at this site influence binding affinity for target enzymes, such as the cysteine protease Cathepsin S. acs.org Structure-Activity Relationship (SAR) studies have been instrumental in optimizing this part of the molecule.
A systematic investigation into the P2 residue shows that both the size and nature of the N-substituent are crucial for inhibitory potency. acs.org For instance, increasing the length of straight-chain alkyl groups at the P2 position can significantly enhance binding to the enzyme. One study demonstrated a dramatic improvement in the half-maximal inhibitory concentration (IC50) from 134,000 nM to 41 nM when the P2 side chain was changed from a simple methyl group (alanine) to a butyl group (n-butylglycine). acs.org This suggests that larger, hydrophobic groups are generally favored in the S2 binding pocket of the enzyme.
The stereochemistry at the P2 position is also vital. Inverting the stereocenter of the P2 amino acid residue can lead to a drastic reduction in activity. acs.org This highlights the importance of a precise three-dimensional fit between the inhibitor and the enzyme's active site. The cyclohexyl group in this compound represents a favorable hydrophobic substituent that effectively occupies the S2 pocket of many cysteine proteases.
Table 1: Impact of P2 Side Chain on Inhibitory Activity against Cathepsin S
| Compound | P2 Residue | IC50 (nM) |
|---|---|---|
| 28 | Alanine (B10760859) | 134000 |
| 29 | n-Butylglycine | 41 |
| 26 | D-Leucine | 11000 |
This table is based on data presented in a study on dipeptide nitriles as Cathepsin S inhibitors. acs.org
Design and Synthesis of Conformationally Constrained Analogues
To further enhance inhibitor potency and selectivity, medicinal chemists often employ a strategy of conformational constraint. This involves designing and synthesizing analogues where the flexible peptide backbone is locked into a more rigid structure. The goal is to mimic the ideal "bioactive" conformation that the inhibitor adopts when bound to the enzyme, thereby reducing the entropic penalty of binding and potentially increasing affinity. nih.govnih.govnorthwestern.edu
For dipeptide inhibitors, this can be achieved by introducing cyclic structures or other rigidifying elements. One common approach is the synthesis of γ-lactam-based analogues. nih.gov These constrained structures can be used to explore the required geometry of the P2 and P3 binding elements. However, the success of this strategy is highly dependent on the specific enzyme target.
For example, while conformationally constrained γ-lactam inhibitors showed potency against the Leishmania major protease and falcipain, they were found to be weak inhibitors of cruzain, another cysteine protease. nih.gov This suggests that the rigidity imposed by the pyrrolidinone ring may interfere with the optimal binding mode required for cruzain. Specifically, the introduction of a quaternary center at the P2 position in these constrained analogues can lead to a significant reduction in activity against certain proteases. nih.gov This underscores that while conformational constraint is a powerful tool, it requires careful design tailored to the unique topology of the target enzyme's active site. nih.govnorthwestern.edu
Enzymatic Inhibition Profile of Cyclohexylglycine 2s Cyanopyrrolidine
Mechanism of Dipeptidyl Peptidase IV Inhibition
The inhibition of DPP-IV by cyclohexylglycine-(2S)-cyanopyrrolidine and its analogues is a complex process involving specific interactions with the enzyme's active site. This section explores the kinetics, the role of the key functional group, and the binding interactions at the subsite level.
Kinetic Analysis of Enzyme-Inhibitor Interaction (Ki, IC50 determination)
The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of an inhibitor. These values are determined through enzymatic assays that measure the rate of substrate cleavage by the enzyme in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: Kinetic Parameters of Related DPP-IV Inhibitors
| Compound/Class | Ki (nM) | IC50 (nM) | Source |
| NVP-DPP728 | 11 | - | nih.gov |
| Bis-sulfonamide cyclohexylglycine analogue | 2.6 | - | nih.gov |
Note: Data for the specific compound this compound is not available. The table shows data for structurally related compounds to provide context.
Role of the Cyanopyrrolidine Nitrile Group in Covalent or Reversible Binding
A defining feature of cyanopyrrolidine-based inhibitors is the presence of a nitrile group, which plays a pivotal role in the mechanism of inhibition. This nitrile group is known to form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-IV. researchgate.net This interaction mimics the tetrahedral intermediate formed during the normal enzymatic reaction with a substrate. The formation of this stable, yet reversible, adduct is a key contributor to the high potency and slow dissociation kinetics observed with many inhibitors in this class. nih.gov The reversibility of this covalent bond is a critical aspect, distinguishing these inhibitors from irreversible inhibitors that permanently inactivate the enzyme.
Selectivity Assessment Against Related Dipeptidyl Peptidases
An important aspect of a DPP-IV inhibitor's profile is its selectivity over other related dipeptidyl peptidases, such as DPP-2, DPP-8, and DPP-9, as well as Fibroblast Activation Protein (FAP). Off-target inhibition of these enzymes can lead to undesirable side effects.
Differential Inhibition of DPP-2, DPP-8, and DPP-9 Isoforms
While specific selectivity data for this compound is not available, studies on the broader class of cyanopyrrolidine inhibitors have shown that achieving high selectivity over DPP-8 and DPP-9 is a critical consideration in drug design. nih.gov Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. nih.gov Therefore, a high degree of selectivity for DPP-IV is a desirable characteristic. For example, some N-acylated glycyl-(2-cyano)pyrrolidines have demonstrated good to excellent selectivity with respect to DPP-9 and DPP-II. nih.gov
Table 2: Selectivity Profile of a Related Compound Class (N-acylated glycyl-(2-cyano)pyrrolidines)
| Enzyme | Inhibition | Selectivity vs DPP-IV | Source |
| DPP-IV | Potent | - | nih.gov |
| DPP-2 | Less Potent | Good to Excellent | nih.gov |
| DPP-8 | Less Potent | Good to Excellent | nih.gov |
| DPP-9 | Less Potent | Good to Excellent | nih.gov |
Note: This table reflects the general selectivity profile of a class of compounds related to this compound due to the absence of specific data for the target compound.
Inhibition Profile Against Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is another serine protease that is structurally related to DPP-IV. Interestingly, the N-acyl-glycyl-(2-cyanopyrrolidine) scaffold, which is structurally similar to this compound, has been identified as a promising starting point for the development of potent and selective FAP inhibitors. nih.govnih.gov Some compounds within this class have shown low nanomolar FAP inhibition and high selectivity over DPPs. nih.gov For instance, a class of FAP inhibitors with a N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) scaffold demonstrated high selectivity indices (>1000) with respect to DPPs. nih.gov This suggests that while the cyanopyrrolidine core is shared, modifications at the N-acyl position can significantly shift the selectivity profile from DPP-IV to FAP.
Comparative Selectivity Analyses Among Analogues
The selectivity of dipeptidyl peptidase IV (DPP-IV) inhibitors is a critical aspect of their pharmacological profile, as off-target inhibition of other related proteases can lead to undesirable effects. The cyanopyrrolidine scaffold, to which this compound belongs, has been the subject of extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against other dipeptidyl peptidases (such as DPP-II, DPP-8, and DPP-9) and other serine proteases like Fibroblast Activation Protein (FAP) and prolyl oligopeptidase (PREP).
Research into N-acylated glycyl-(2-cyano)pyrrolidines has demonstrated that modifications to the N-acyl group and the 2-cyanopyrrolidine residue can yield inhibitors with potencies ranging from the micromolar to the nanomolar level. nih.gov These studies have shown that it is possible to achieve good to excellent selectivity against DPP-IV, DPP-9, and DPP-II. nih.gov
A significant challenge in this class of inhibitors is achieving selectivity against FAP and PREP, as there can be an overlap in the structural features that confer inhibitory activity against these enzymes. nih.gov For instance, a study on (4-quinolinoyl)-glycyl-2-cyanopyrrolidine inhibitors revealed that substitutions on the quinoline (B57606) ring could modulate both potency against FAP and selectivity against PREP and other dipeptidyl peptidases. The most successful compounds in this series demonstrated low nanomolar inhibition of FAP while maintaining a high selectivity index (over 1000-fold) against DPPs and PREP.
The importance of selectivity, particularly against DPP-8 and DPP-9, has been highlighted in preclinical studies. While selective DPP-IV inhibitors were well-tolerated, inhibitors with significant activity against DPP-8 and DPP-9 were associated with toxicities in animal models. This underscores the necessity of designing highly selective DPP-IV inhibitors.
To illustrate the comparative selectivity, the following table presents hypothetical inhibitory concentration (IC50) data for analogues of this compound, based on findings for structurally related compounds in the scientific literature.
Interactive Data Table: Comparative Selectivity of this compound Analogues
| Compound | DPP-IV IC50 (nM) | FAP IC50 (nM) | DPP-II IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | PREP IC50 (nM) |
| Analogue A (e.g., N-Aryl-glycyl-(2S)-cyanopyrrolidine) | 15 | >10,000 | >10,000 | 5,000 | 8,000 | >10,000 |
| Analogue B (e.g., N-Heteroaryl-glycyl-(2S)-cyanopyrrolidine) | 8 | 500 | >10,000 | 2,500 | 4,000 | 8,000 |
| Analogue C (e.g., N-(Substituted-quinolinoyl)-glycyl-(2S)-cyanopyrrolidine) | 50 | 5 | >10,000 | >10,000 | >10,000 | 5,000 |
| Analogue D (e.g., N-Alkyl-glycyl-(2S)-cyanopyrrolidine with modifications on the pyrrolidine (B122466) ring) | 25 | 2,000 | 8,000 | >10,000 | >10,000 | >10,000 |
This data illustrates that subtle structural modifications to the N-acyl group or the cyanopyrrolidine ring can significantly impact both the potency and the selectivity profile of the inhibitor. For example, Analogue A shows high selectivity for DPP-IV over other proteases. In contrast, Analogue C demonstrates high potency for FAP, suggesting that the scaffold can be tuned to target different but related enzymes. The development of highly selective inhibitors is a key objective in the design of therapeutic agents targeting these enzymes.
Structure Activity Relationship Sar and Computational Studies
Qualitative Structure-Activity Relationship Analysis
Qualitative SAR analysis examines the direct impact of specific structural modifications on the potency and selectivity of these inhibitors.
The cyclohexylglycine moiety plays a significant role in the binding of these inhibitors to their target enzymes. Research on related compounds, such as 4-amino cyclohexylglycine analogues, has demonstrated that substitutions on the cyclohexyl ring can dramatically affect inhibitory properties. For instance, the introduction of substituted 4-amino groups on the cyclohexylglycine core has been evaluated for DPP-4 inhibition. nih.gov This exploration led to the discovery of highly potent inhibitors, with a bis-sulfonamide analog exhibiting a 2.6 nM inhibitory concentration. nih.gov Further modifications, like the use of a 2,4-difluorobenzenesulfonamide, have yielded compounds with both acceptable in vitro profiles and good pharmacokinetic properties. nih.gov Molecular modeling studies have also suggested that replacing the central beta-amino butyl amide moiety of existing drugs like sitagliptin (B1680988) with a cyclohexylamine (B46788) group can result in potent DPP-4 inhibitors. researchgate.net This indicates that the rigid cyclohexyl structure can be effectively utilized to orient the key interacting groups within the enzyme's active site.
Table 1: Impact of Cyclohexyl Ring Analogs on DPP-4 Inhibition
| Compound/Analog Feature | DPP-4 Inhibition Potency (IC50 or Ki) | Key Findings | Reference |
| Bis-sulfonamide analog | 2.6 nM (inhibitor) | Extremely potent inhibitor with excellent selectivity. | nih.gov |
| 2,4-difluorobenzenesulfonamide | Efficacious at 3 mpk in OGTT | Acceptable in vitro profile and good pharmacokinetic properties. | nih.gov |
| 1-naphthyl amide | Efficacious at 3 mpk in OGTT | Combined acceptable in vitro profile with good pharmacokinetics. | nih.gov |
| Cyclohexylamine linker (analog of sitagliptin) | 21 nM (IC50) | Potent inhibitor with excellent in vivo activity and pharmacokinetic profile. | researchgate.net |
This table is based on data from studies on cyclohexylglycine analogs and may not directly represent cyclohexylglycine-(2S)-cyanopyrrolidine.
The (2S)-cyanopyrrolidine moiety is a cornerstone of this class of inhibitors. The cyanopyrrolidine structure, particularly the (2S) stereochemistry, is critical for its mechanism of action. nih.gov X-ray crystallography studies have revealed that the cyano group forms a covalent bond with the serine residue in the catalytic site of DPP-4. nih.gov This covalent interaction is a key feature of their inhibitory power. The (2S) configuration ensures the correct orientation of the cyano group for this interaction to occur. The development of cyanopyrrolidine-based inhibitors has been a major focus in the pursuit of treatments for type 2 diabetes, leading to the discovery of drugs like vildagliptin (B1682220) and saxagliptin. nih.gov
The linker that connects the cyclohexylglycine and cyanopyrrolidine moieties is not merely a spacer but plays an active role in enzyme recognition. The flexibility and strain of the linker can significantly impact the binding affinity of the inhibitor, even when the primary binding fragments are optimally positioned. nih.govnih.gov Studies on fragment-based inhibitors have shown that the energetic contribution of the linker is crucial when the binding fragments are tethered together. nih.gov The linker's role is to present the binding fragments in their ideal geometries without introducing excessive conformational flexibility, which would be entropically unfavorable for binding. nih.gov The optimization of the linker is, therefore, a critical aspect of designing high-affinity inhibitors. nih.gov
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For DPP-4 inhibitors, pharmacophore models have been generated that consist of key chemical features that map well into the enzyme's active site. nih.gov These models, which can include features like hydrogen bond donors and acceptors, and pi-interactions, have shown good predictive ability for biological activity and have been used to retrieve novel inhibitors from databases. nih.govfip.org The development of N-4-quinolinoyl-Gly-(2S)-cyanoPro scaffolds has been a successful strategy for creating highly potent and selective FAP inhibitors, demonstrating the transferability of these pharmacophoric concepts. nih.gov Docking experiments have further supported the binding modes suggested by pharmacophore analyses. nih.gov
Table 2: Key Pharmacophoric Features for DPP-4 Inhibition
| Pharmacophore Feature | Role in Binding | Reference |
| Hydrogen Bond Donor | Interaction with enzyme active site residues. | fip.org |
| Hydrogen Bond Acceptor | Interaction with enzyme active site residues. | fip.org |
| Pi-Interactions | Stacking interactions with aromatic residues in the active site. | fip.org |
| Covalent-binding Cyano Group | Forms a covalent bond with the catalytic serine of DPP-4. | nih.gov |
This table summarizes general findings from pharmacophore studies on DPP-4 inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity.
Descriptor-based QSAR models use molecular descriptors to quantify various aspects of a molecule's structure. Software like DRAGON can calculate thousands of these descriptors, which fall into categories such as constitutional, topological, and 3D-descriptors. talete.mi.itkg.ac.rs These descriptors encode chemical information that can be correlated with biological activity through statistical methods. talete.mi.it For DPP-4 inhibitors, 3D-QSAR studies have been conducted to create robust models with statistically significant predictive values. nih.gov These models, which can be based on different molecular alignments, help in understanding the structural requirements for potent inhibition and in designing new, more effective inhibitors. nih.gov The use of various descriptor families allows for a comprehensive analysis of the structure-activity landscape. researchgate.net
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are crucial 3D-QSAR (Quantitative Structure-Activity Relationship) methods used to understand the relationship between the structural properties of molecules and their biological activities.
In the study of dipeptidyl peptidase IV (DPP-IV) inhibitors, CoMFA and CoMSIA models have been developed for various pyrrolidine (B122466) analogues. nih.gov The CoMFA model demonstrated a cross-validated q² of 0.651 and a non-cross-validated r² of 0.882, with steric and electrostatic fields contributing 59.8% and 40.2%, respectively. nih.gov The more predictive CoMSIA model, with a q² of 0.661 and an r² of 0.803, incorporated steric, electrostatic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
These analyses provide contour plots that suggest key structural requirements for enhancing the binding affinity of inhibitors to the DPP-IV active site. nih.gov For instance, the models indicate that small, electron-rich substituents at the 2- and 3-positions of the pyrrolidine ring, an electropositive ring linker, and electron-rich groups around the aryl tail can increase DPP-IV binding affinity. nih.gov
Predictive Models for Inhibitory Activity
Predictive models for the inhibitory activity of compounds like this compound are essential for designing new and more potent drugs. These models are often based on the compound's interaction with its target enzyme, such as dipeptidyl peptidase-4 (DPP-4). semanticscholar.org
The development of small molecules incorporating a 2(S)-cyanopyrrolidine scaffold has been a key strategy in creating DPP-4 inhibitors. semanticscholar.org DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones like GLP-1, which are crucial for regulating blood sugar levels. semanticscholar.org
Structure-activity relationship (SAR) studies have been instrumental in this process. For example, it has been observed that the cyanopyrrolidine scaffold binds to the S1 subsite of the DPP-4 enzyme. semanticscholar.org The potency of these inhibitors can be significantly influenced by other parts of the molecule. For instance, the presence of a hydroxyadamantyl group that binds to the S2 subsite can increase activity. semanticscholar.org
| Model Type | Key Findings | Reference |
| CoMFA | Showed a cross-validated q² of 0.651 and indicated the importance of steric and electrostatic fields. | nih.gov |
| CoMSIA | Demonstrated better predictability with a q² of 0.661 and included hydrogen bond donor and acceptor fields. | nih.gov |
| SAR | Revealed that the cyanopyrrolidine scaffold binds to the S1 pocket of DPP-4, and modifications at other sites can enhance inhibitory activity. | semanticscholar.orgnih.gov |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools that provide insights into how a ligand, such as this compound, interacts with its target enzyme.
Ligand-Enzyme Binding Mode Prediction and Visualization
Docking studies are employed to predict and visualize the binding mode of inhibitors within the active site of an enzyme. For DPP-4 inhibitors, these simulations have elucidated how different chemical groups of the inhibitor interact with the enzyme's binding pockets. nih.gov The DPP-4 binding site is primarily composed of the S1 and S2 pockets. nih.gov
The cyanopyrrolidine moiety, a key feature of many DPP-4 inhibitors, is known to occupy the S1 pocket. nih.gov This interaction is crucial for the inhibitory activity of the compound.
Identification of Key Interacting Residues in the Active Site
Through molecular docking and other computational analyses, specific amino acid residues within the enzyme's active site that are critical for ligand binding can be identified. For DPP-4, residues such as Glu-205 and Glu-206 in the S1 pocket are known to form important hydrogen bond interactions with the main amine of the ligand. nih.gov
Understanding these key interactions is fundamental for the rational design of more potent and selective inhibitors. By modifying the inhibitor's structure to optimize these interactions, its binding affinity and efficacy can be enhanced.
Analysis of Conformational Dynamics and Stability of Binding
For instance, MD simulations can show how the binding pocket of an enzyme adapts to accommodate the ligand, and whether the ligand remains stably bound in its predicted orientation. nih.gov This information is vital for assessing the long-term effectiveness of an inhibitor.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are computational techniques used to identify new potential drug candidates from large compound libraries. nih.govnih.govresearchgate.net
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov These models can be generated based on the structure of a known active ligand or the ligand-binding site of the target protein. nih.govresearchgate.net
Development of Ligand-Based Pharmacophore Models
Ligand-based pharmacophore modeling is a powerful computational technique used when the three-dimensional structure of the target protein is unknown or when researchers want to capture the common chemical features of a series of active compounds. csmres.co.uk This approach involves aligning a set of known active inhibitors and identifying the essential chemical features responsible for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.netbabrone.edu.in
In the context of DPP-4 inhibitors with a cyanopyrrolidine core, several studies have focused on developing ligand-based pharmacophore models to guide the design of new analogs. pharmacophorejournal.comclinicsearchonline.org These models are built using a training set of compounds with known inhibitory activities. For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling study on substituted cyanopyrrolidines identified key structural features essential for their anti-diabetic activity. pharmacophorejournal.com
A typical ligand-based pharmacophore model for cyanopyrrolidine-based DPP-4 inhibitors would likely include the following features:
A hydrogen bond acceptor: corresponding to the nitrile (cyano) group of the cyanopyrrolidine ring, which forms a crucial interaction with the active site.
A hydrophobic feature: representing the cyclohexyl group of cyclohexylglycine, which fits into the S1 pocket of the enzyme. nih.gov
Additional hydrogen bond acceptors or donors and hydrophobic features: depending on the specific substitutions on the cyclohexylglycine or other parts of the molecule.
The statistical significance and predictive power of these models are rigorously validated using various methods, including the generation of a test set of compounds not used in model creation. nih.gov A well-validated ligand-based pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the desired chemical features. researchgate.net
| Pharmacophore Feature | Corresponding Chemical Moiety in this compound |
| Hydrogen Bond Acceptor | Cyano group (-CN) on the pyrrolidine ring |
| Hydrophobic Group | Cyclohexyl ring |
| Amine/Positive Ionizable | Amine group of the glycine (B1666218) moiety |
Application of Structure-Based Pharmacophore Models
When the crystal structure of the target protein in complex with a ligand is available, structure-based pharmacophore models can be developed. babrone.edu.in This approach provides a more detailed and accurate representation of the key interactions between the inhibitor and the active site of the enzyme. nih.govnih.gov For DPP-4, numerous crystal structures in complex with various inhibitors, including those with cyanopyrrolidine scaffolds, have been determined and deposited in the Protein Data Bank (PDB). nih.gov
These crystal structures reveal the precise orientation of the inhibitor within the DPP-4 active site, which is composed of several subsites, primarily the S1 and S2 pockets. nih.govresearchgate.net The S1 pocket is a hydrophobic cavity that accommodates the cyclohexyl group of cyclohexylglycine. The S2 pocket is a more complex region that interacts with the rest of the inhibitor.
A structure-based pharmacophore model for a this compound analog would be derived from its co-crystal structure with DPP-4. The key interaction points identified from the crystal structure are translated into pharmacophoric features. csmres.co.uk For example, a study by Li et al. utilized co-crystallized ligands to generate structure-based pharmacophore models to identify new DPP-4 inhibitors. researchgate.net
The common features of a structure-based pharmacophore model for this class of inhibitors typically include:
A hydrophobic feature precisely located within the S1 pocket.
A hydrogen bond acceptor feature directed towards specific residues in the active site that interact with the cyano group.
A hydrogen bond donor feature corresponding to the amine group of the glycine moiety.
Exclusion volumes representing regions of the active site that are occupied by the protein and should not be occupied by a potential ligand. nih.gov
These models are invaluable for understanding the specific structural requirements for high-affinity binding and for designing inhibitors with improved selectivity and potency. nih.gov
| Pharmacophoric Feature | Interacting Residues in DPP-4 Active Site (Example) |
| Hydrophobic (S1 pocket) | Tyr662, Tyr666, Val711 |
| Hydrogen Bond Acceptor (from cyano group) | Ser630, Tyr547 |
| Hydrogen Bond Donor (from amine) | Glu205, Glu206 |
Virtual Screening for Novel Scaffold Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov Both ligand-based and structure-based pharmacophore models are extensively used as filters in virtual screening campaigns to identify novel DPP-4 inhibitors. researchgate.netnih.govnih.gov
The process typically involves using the generated pharmacophore model as a 3D query to search a database containing millions of compounds. mdpi.comnih.gov The compounds that match the pharmacophore query are then subjected to further filtering steps, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize the most promising candidates for experimental testing. nih.govnih.gov
Several studies have successfully employed virtual screening to discover new scaffolds for DPP-4 inhibitors. nih.govnih.gov For instance, a multi-stage virtual screening workflow integrating 3D pharmacophore models and molecular docking led to the identification of novel DPP-4 inhibitors with significant in vitro activity. nih.gov Another study reported the discovery of novel DPP-4 inhibitors from natural sources using a virtual screening process. nih.gov
The goal of these virtual screening campaigns is often to identify compounds with different chemical backbones (scaffolds) from the known inhibitors. This scaffold hopping approach can lead to the discovery of compounds with improved properties, such as better selectivity, oral bioavailability, or a more favorable side-effect profile. While the this compound scaffold is well-established, virtual screening can identify novel modifications or alternative scaffolds that still satisfy the key pharmacophoric requirements for DPP-4 inhibition.
| Virtual Screening Stage | Description | Outcome |
| Pharmacophore-Based Filtering | A 3D pharmacophore model is used to rapidly screen large compound databases. | A subset of molecules matching the key chemical features required for DPP-4 binding. |
| Molecular Docking | The filtered compounds are docked into the DPP-4 active site to predict their binding orientation and affinity. | A ranked list of compounds based on their predicted binding energy and interaction with key residues. |
| ADMET Prediction | The top-ranked compounds are assessed for their drug-like properties. | Selection of candidate compounds with a higher probability of success in subsequent experimental assays. |
Preclinical Pharmacodynamic and Mechanistic Investigations
In Vitro Stability Assessments
The viability of a drug candidate is heavily dependent on its stability under various physiological conditions. In vitro stability assays are fundamental for predicting a compound's persistence and integrity in the body.
The chemical stability of cyanopyrrolidine-based compounds is a critical parameter due to the nature of their chemical structure. The cyanopyrrolidine moiety, which is essential for the inhibitory activity, can be susceptible to chemical degradation in aqueous environments. Investigations into this class of compounds often highlight the potential for instability, which can affect shelf-life and behavior in vivo. nih.gov
Assessments are typically conducted by incubating the compound in various biological buffers at physiological pH (e.g., pH 7.4) and temperature (37°C). The concentration of the parent compound is monitored over time using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to determine if the compound remains intact or degrades into other products.
Table 1: Illustrative Chemical Stability of Cyclohexylglycine-(2S)-cyanopyrrolidine in Phosphate-Buffered Saline (PBS) This table presents example data for illustrative purposes.
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 1 | 9.8 | 98% |
| 4 | 9.5 | 95% |
| 12 | 9.1 | 91% |
| 24 | 8.8 | 88% |
Plasma Stability: The stability of a compound in plasma is essential as it affects the concentration of the active drug that reaches the target site. These assays involve incubating the compound with plasma from different species (e.g., human, rat, mouse) and measuring its degradation over time. nih.gov This helps identify susceptibility to plasma enzymes and potential species-specific differences.
Microsomal Stability: The liver is the primary site of drug metabolism. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, are used to assess a compound's metabolic stability. nih.gov A compound with low microsomal stability is likely to be cleared rapidly from the body, resulting in a short duration of action. The results from these assays, often reported as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo pharmacokinetic properties.
Table 2: Example In Vitro Stability Data in Plasma and Liver Microsomes This table presents example data for illustrative purposes.
| Matrix | Species | Half-life (t½, min) | Percent Remaining at 60 min |
| Plasma | Human | > 120 | 95% |
| Plasma | Rat | > 120 | 92% |
| Liver Microsomes | Human | 45 | 35% |
| Liver Microsomes | Rat | 25 | 18% |
Metabolic stability assays are designed to evaluate the rate at which a drug candidate is eliminated by metabolic enzymes. These in vitro tests measure the disappearance of the parent compound when it is incubated with biological matrices such as liver microsomes, S9 fractions, or hepatocytes. The liver is the main organ for drug metabolism, where drugs undergo Phase I and Phase II reactions to facilitate their excretion. Therefore, understanding a compound's metabolic stability is key to predicting its efficacy and safety profile.
Enzyme Kinetic Studies in Cellular and Subcellular Systems
For a targeted inhibitor like this compound, understanding its interaction with the target enzyme, DPP-4, is paramount.
Cell-free assays utilize a purified or recombinant form of the target enzyme (DPP-4) to determine the compound's inhibitory potency. These assays are fundamental for establishing the direct interaction between the compound and the enzyme without the complexity of cellular membranes or competing metabolic processes. The key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The cyanopyrrolidine class of compounds is known for its potent DPP-4 inhibitors. nih.govnih.gov
Table 3: Illustrative DPP-4 Inhibition in a Cell-Free System This table presents example data for illustrative purposes.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human DPP-4 | 15 |
| Vildagliptin (B1682220) (Reference) | Human DPP-4 | 5 |
To assess a compound's activity in a more physiologically relevant context, cell-based assays are employed. The human colon adenocarcinoma cell line, Caco-2, is widely used for this purpose because these cells naturally express DPP-4 on their surface, mimicking the enzyme's location in the intestinal epithelium. nih.gov
Inhibiting DPP-4 on Caco-2 cells provides insight into how the compound might perform at the gut wall, a key site of action for DPP-4 inhibitors. nih.gov These experiments confirm that the compound can access the enzyme in a cellular environment and exert its inhibitory effect. The IC50 value obtained from Caco-2 cell assays can be compared to the cell-free assay results to evaluate the impact of cellular factors on the compound's potency. nih.gov
Table 4: Example DPP-4 Inhibition in a Caco-2 Cell-Based Assay This table presents example data for illustrative purposes.
| Assay System | Compound | IC50 (nM) |
| Caco-2 Cells | This compound | 45 |
| Caco-2 Cells | Vildagliptin (Reference) | 20 |
Target Engagement Studies in In Vivo Animal Models
Extensive literature searches did not yield specific in vivo target engagement or pharmacodynamic data for the chemical compound this compound. Research on closely related analogs, particularly vildagliptin, suggests that this class of compounds functions as inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). However, in the absence of studies specifically investigating this compound, the following sections cannot be populated with the requested scientifically accurate and specific data.
The principles of such investigations in animal models are well-established. Typically, they would involve administering the compound to preclinical species and subsequently measuring its direct effect on the target enzyme in relevant biological matrices.
Assessment of Enzyme Inhibition in Animal Tissues or Plasma
To assess target engagement, researchers would measure the activity of the target enzyme, presumed to be DPP-4, in plasma and various tissue homogenates (e.g., liver, kidney, intestine) from animals treated with this compound. These studies are conducted without directly linking the inhibition to therapeutic outcomes or specific dosages at this stage of investigation.
For a compound in this class, the degree of DPP-4 inhibition would be determined at different time points following administration. This provides insight into the onset and duration of the compound's enzymatic effect in different biological compartments. For instance, studies with the related compound vildagliptin have demonstrated rapid and complete inhibition of DPP-4 activity in plasma of animal models like dogs. nih.gov In mice, DPP-4 activity has been measured in the liver, kidney, small intestine, and plasma, showing significant inhibition following administration of a DPP-4 inhibitor. doi.orgnih.gov
A representative data table for such an investigation would look like this:
| Preclinical Species | Tissue/Fluid | Method of Analysis | Outcome Measure | Illustrative Finding (Hypothetical) |
| Rat | Plasma | Fluorometric Assay | % DPP-4 Inhibition | Time-dependent inhibition observed post-administration. |
| Rat | Liver Homogenate | LC-MS/MS | % DPP-4 Inhibition | Significant inhibition detected in hepatic tissue. |
| Mouse | Kidney Homogenate | Radiometric Assay | % DPP-4 Inhibition | Dose-dependent reduction in enzyme activity. |
Correlation of Systemic Exposure with Enzyme Inhibition in Preclinical Species
A critical step in preclinical pharmacodynamic assessment is to establish a relationship between the concentration of the compound in the body (systemic exposure) and the extent of target enzyme inhibition. This is often referred to as a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
To achieve this, plasma concentrations of this compound would be measured at the same time points that enzyme activity is assessed. This allows for the correlation of drug exposure, often expressed as the area under the plasma concentration-time curve (AUC) or maximum concentration (Cmax), with the degree of enzyme inhibition.
Studies on analogous DPP-4 inhibitors have shown a direct correlation between plasma drug concentration and the inhibition of plasma DPP-4 activity in mice. scienceopen.com For example, research on vildagliptin in mice has demonstrated that the area under the curve (AUC) of its active metabolite significantly and positively correlates with hepatic DPP-4 activities. doi.orgnih.gov This indicates that higher systemic exposure leads to greater inhibition of the target enzyme in key tissues.
A summary of hypothetical data correlating exposure and inhibition would be presented as follows:
| Preclinical Species | Pharmacokinetic Parameter (Exposure) | Pharmacodynamic Parameter (Enzyme Inhibition) | Correlation Finding (Hypothetical) |
| Rat | Plasma AUC (ng·h/mL) | Plasma DPP-4 Inhibition (%) | A direct, concentration-dependent relationship observed. |
| Dog | Plasma Cmax (ng/mL) | Liver DPP-4 Inhibition (%) | Strong positive correlation between peak plasma levels and hepatic enzyme inhibition. |
Without specific studies on this compound, any data presented would be speculative and not meet the required standards of scientific accuracy for this article.
Future Research Horizons for this compound Analogs
The landscape of therapeutic intervention is perpetually evolving, driven by the pursuit of enhanced efficacy, selectivity, and a deeper understanding of molecular mechanisms. For inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP), such as this compound, future research is poised to explore innovative chemical designs, leverage sophisticated computational tools, unravel broader biological functions, and develop more predictive preclinical models. These endeavors are critical for advancing the therapeutic potential of this class of compounds.
Q & A
Q. What are the recommended synthetic routes for cyclohexylglycine-(2S)-cyanopyrrolidine, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Synthesis Route : A common method involves deprotection of Boc-protected (2S)-cyanopyrrolidine using trifluoroacetic acid (TFA) in dichloromethane (DCM) under inert conditions (0°C, 2.5 hours). Subsequent coupling with cyclohexylglycine derivatives via amide bond formation is performed using carbodiimide-based reagents .
- Optimization : Adjust reaction stoichiometry (e.g., TFA:substrate ratio) and solvent polarity to minimize side reactions. Monitor intermediates via TLC or HPLC to ensure complete deprotection before proceeding .
Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify stereochemistry (e.g., (2S) configuration) and cyclohexylglycine integration.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and purity (>98% via LC-MS).
- X-ray Crystallography (if available): Resolve absolute configuration for novel derivatives, as demonstrated in PubChem datasets for analogous pyrrolidine compounds .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition : The compound serves as a scaffold for dipeptidyl peptidase IV (DPP-4) inhibitors, critical in diabetes research. Design analogs by modifying substituents (e.g., fluorobenzyl groups) to enhance binding affinity .
- Structure-Activity Relationship (SAR) Studies : Use kinetic assays (e.g., IC measurements) to correlate structural modifications (e.g., cyclohexyl group bulkiness) with inhibitory potency .
Advanced Research Questions
Q. How can QSAR models be developed to predict the DPP-IV inhibitory activity of (2S)-cyanopyrrolidine analogues?
Methodological Answer:
- Descriptor Selection : Use steric (e.g., molar refractivity), electronic (Hammett constants), and hydrophobic (logP) parameters. Evidence from QSAR studies on cyanopyrrolidine analogs highlights cyclohexyl substituent volume as a key predictor of activity .
- Validation : Apply leave-one-out cross-validation and external test sets (e.g., Table 4 in ) to assess model robustness. Use software like MOE or Schrodinger for multivariate regression analysis .
Q. What experimental strategies are effective in resolving contradictory bioactivity data across different assay conditions?
Methodological Answer:
- Standardized Protocols : Ensure consistent buffer pH (e.g., 7.4 for DPP-4 assays) and temperature (25°C vs. 37°C) to reduce variability .
- Statistical Analysis : Apply ANOVA or Student’s t-test to compare replicates. If discrepancies persist, validate via orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate hydrolysis) .
Q. What methodologies are recommended for studying the binding kinetics and mechanism of action of this compound with DPP-4?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (, ) using immobilized DPP-4.
- Molecular Dynamics (MD) Simulations : Model interactions between the cyanopyrrolidine core and catalytic residues (e.g., Ser630, His740). Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
Data Presentation and Reproducibility Guidelines
- Tables/Figures : Use normalized datasets (e.g., % inhibition ± SEM) and highlight outliers with footnotes. For crystallography data, include PDB codes (e.g., 6FR for analogous sulfonylpyrrolidines) .
- Reproducibility : Document solvent lot numbers, enzyme batch sources, and instrument calibration dates. Reference PubChem or peer-reviewed synthesis protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
